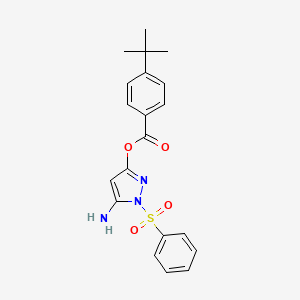
5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate is an intriguing compound with both structural complexity and significant potential across various fields. As its name suggests, it comprises a pyrazole ring linked to a benzenesulfonyl group and a tert-butylbenzoate moiety. These components confer unique chemical properties, making it a valuable subject of study in synthetic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Synthesizing 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate typically involves multi-step organic reactions. A common route starts with the synthesis of 1-(benzenesulfonyl)-1H-pyrazole, where benzenesulfonyl chloride reacts with pyrazole under basic conditions, followed by the introduction of an amino group at the 5-position through a nucleophilic substitution reaction. The final step involves esterification with 4-tert-butylbenzoic acid, typically using an esterification reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production may leverage optimized catalysts, reaction conditions, and solvents to increase yield and purity. Employing continuous flow reactors for the sequential reactions could enhance efficiency and scalability, allowing the compound to be produced on a larger scale while maintaining strict quality control.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: The amino group at the 5-position can undergo oxidation reactions, potentially converting it to a nitro or nitroso group.
Reduction: The compound can undergo reduction reactions, especially if derivatives are made with reducible functional groups.
Substitution: The sulfonyl and amino groups are highly reactive sites for various substitution reactions.
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Substitution reactions might use nucleophiles or electrophiles under varying pH conditions.
Oxidation products might include nitro-substituted pyrazoles.
Reduction products could feature amino derivatives.
Substitution could yield a wide array of sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound serves as an intermediate for more complex molecules. Its reactivity makes it valuable for exploring new synthetic pathways and reactions.
Biology: The compound's structural motifs are common in bioactive molecules. It can be a candidate for drug discovery, particularly targeting enzymes or receptors where pyrazole derivatives are known to be active.
Industry: Its properties may also be utilized in developing new materials, such as polymers or coatings with specific chemical resistance or structural properties.
Mécanisme D'action
The compound's effects stem from its ability to interact with specific molecular targets. Its functional groups allow it to form hydrogen bonds, van der Waals forces, or covalent bonds with target sites, influencing biochemical pathways.
Molecular Targets and Pathways Involved:Enzymes like kinases or proteases.
Receptors involved in signaling pathways.
DNA or RNA, if designed as an intercalating agent.
Comparaison Avec Des Composés Similaires
5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate is unique due to its combined structural features.
Similar Compounds:5-amino-1-(benzenesulfonyl)-1H-pyrazole: Without the ester functionality.
4-tert-butylbenzoic acid derivatives: Lacking the pyrazole-sulfonamide structure.
Sulfonamide-based drugs: Like sulfanilamide, but with different ring structures.
This compound stands out due to its multifunctional nature, which can be tailored for diverse applications across various scientific domains.
Propriétés
IUPAC Name |
[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-20(2,3)15-11-9-14(10-12-15)19(24)27-18-13-17(21)23(22-18)28(25,26)16-7-5-4-6-8-16/h4-13H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTREHHFGKKGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)
![N-(2-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2974392.png)
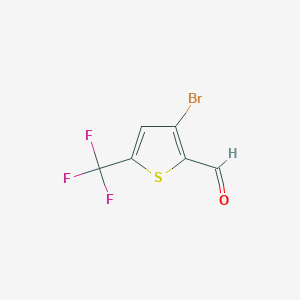
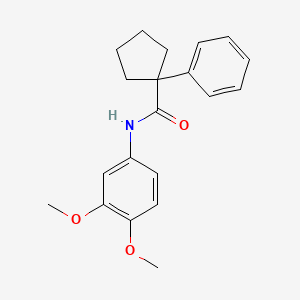


![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)
![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)
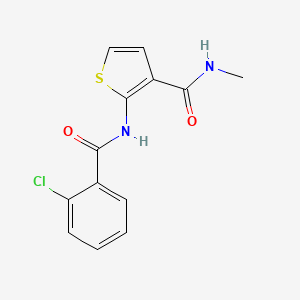
![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)
![N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2974401.png)
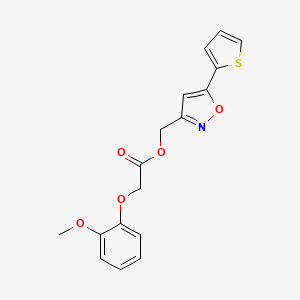
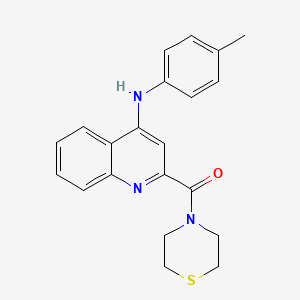
![3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2974409.png)
